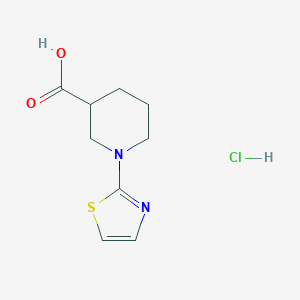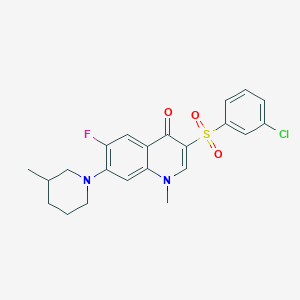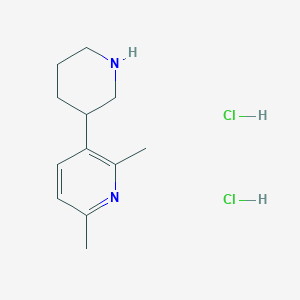
1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2413875-09-7 . It has a molecular weight of 248.73 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12N2O2S.ClH/c12-8(13)7-2-1-4-11(6-7)9-10-3-5-14-9;/h3,5,7H,1-2,4,6H2,(H,12,13);1H . This indicates the molecular structure of the compound. The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.作用机制
The exact mechanism of action of 1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid; hydrochloride is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation results in the suppression of neuronal excitability, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid; hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is responsible for its anticonvulsant effects. It has also been shown to inhibit the activity of certain enzymes, such as COX-2, leading to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the major advantages of using 1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid; hydrochloride in lab experiments is its potential therapeutic effects in various diseases. It can be used to study the underlying mechanisms of these diseases and to develop new treatments. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results obtained in lab experiments.
未来方向
1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid; hydrochloride has shown promising results in various scientific research applications. Future research should focus on further understanding its mechanism of action and its potential therapeutic effects in various diseases. Additionally, research should be conducted to develop new derivatives of this compound with improved efficacy and reduced toxicity. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid; hydrochloride is a chemical compound that has gained significant attention due to its potential therapeutic effects in various diseases. It has been extensively studied for its anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Future research should focus on further understanding its mechanism of action and its potential therapeutic effects in various diseases.
合成方法
The synthesis of 1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid; hydrochloride involves the reaction of 2-aminothiazole with 3-chloropiperidine-1-carboxylic acid in the presence of a base. The reaction results in the formation of the desired compound, which is then purified using recrystallization.
科学研究应用
1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid; hydrochloride has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
安全和危害
属性
IUPAC Name |
1-(1,3-thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c12-8(13)7-2-1-4-11(6-7)9-10-3-5-14-9;/h3,5,7H,1-2,4,6H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARBCZONPSHSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2828895.png)
![1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol](/img/structure/B2828897.png)
![5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione](/img/structure/B2828898.png)
![3-butyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828900.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-(cyclohexen-1-yl)acetamide](/img/structure/B2828901.png)
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2828902.png)
![Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2828905.png)

![3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2828908.png)
![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid](/img/structure/B2828909.png)
![3-Bromotricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-one](/img/structure/B2828912.png)

![N-tert-butyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2828916.png)